molecular formula C12H19Cl2FN2 B1447575 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride CAS No. 1461714-19-1

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride

Cat. No.: B1447575
CAS No.: 1461714-19-1
M. Wt: 281.19 g/mol
InChI Key: JWNJIUMZUCSDEX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H17FN2.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of neurotransmitter systems, particularly by binding to serotonin and dopamine receptors. This interaction can influence various physiological processes, including mood regulation and pain perception .

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNJIUMZUCSDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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